5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1823882-28-5 . It has a molecular weight of 289 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Dihydrofolate Reductase Inhibitors
Novel 2,4-diaminopyrimidines, which could potentially include derivatives of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine, were designed as dihydrofolate reductase (DHFR) inhibitors. These compounds, obtained through high-throughput synthesis and screening, showed high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, highlighting their potential in antibacterial applications (Wyss et al., 2003).
Synthesis and Rearrangement Studies
Research on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines indicated the versatility of pyrimidine derivatives, including this compound, in organic synthesis. These studies provide insights into the stability and reactivity of such compounds, which are crucial for developing new pharmaceuticals and materials (Salgado et al., 2011).
Trifluoromethylated Analogues Synthesis
The synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates the compound's role in creating novel molecules with potential therapeutic applications. This research underscores the compound's utility in medicinal chemistry for developing new drugs with enhanced efficacy and selectivity (Sukach et al., 2015).
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
This compound derivatives were investigated for their potential as RIPK1 inhibitors, showing promising activity in a tumor metastasis model. These findings highlight the compound's relevance in cancer research, particularly in developing new treatments aimed at inhibiting key pathways involved in tumor growth and metastasis (Li et al., 2018).
Microtubule Targeting Agents
Research into 4-substituted-5-methyl-furo[2,3-d]pyrimidines, structurally related to this compound, as microtubule targeting agents effective against multidrug-resistant cancer cells, underscores the compound's potential in developing new chemotherapy agents. This research is particularly relevant for overcoming drug resistance, a significant challenge in current cancer treatment strategies (Devambatla et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWNLXCHQFXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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